molecular formula C17H14F2N2O2S B280106 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile

2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile

Cat. No. B280106
M. Wt: 348.4 g/mol
InChI Key: BTTCOJBHYMKJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile, also known as DMFEN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to have various biochemical and physiological effects. In cancer research, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to inhibit the expression of genes involved in cell proliferation and survival. In diabetes research, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to increase glucose uptake and improve insulin sensitivity. In neurodegenerative disorder research, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile research. One potential direction is to further investigate its potential therapeutic applications in cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular pathways. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile for therapeutic use.

Synthesis Methods

2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile can be synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzaldehyde with ethyl 2-mercaptoacetate, followed by a cyclization reaction with methyl 2-bromo-3-oxobutanoate. The resulting compound is then subjected to a series of reactions to produce 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile.

Scientific Research Applications

2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to inhibit the growth of tumor cells and induce apoptosis. In diabetes research, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile has been shown to have neuroprotective effects.

properties

Molecular Formula

C17H14F2N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-(2,4-difluorophenyl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H14F2N2O2S/c1-10-5-11(8-23-2)14(7-20)17(21-10)24-9-16(22)13-4-3-12(18)6-15(13)19/h3-6H,8-9H2,1-2H3

InChI Key

BTTCOJBHYMKJBR-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=C1)COC)C#N)SCC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C2=C(C=C(C=C2)F)F)C#N)COC

Origin of Product

United States

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